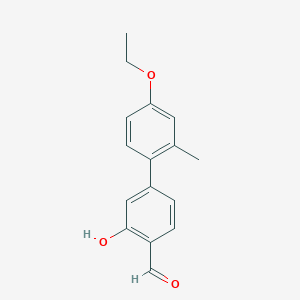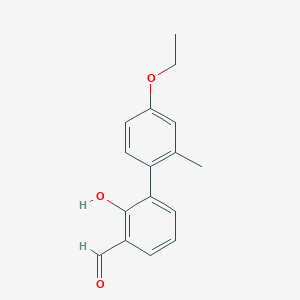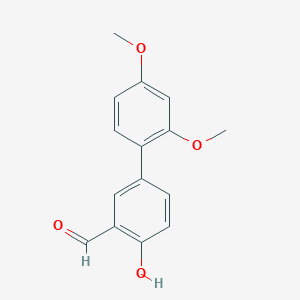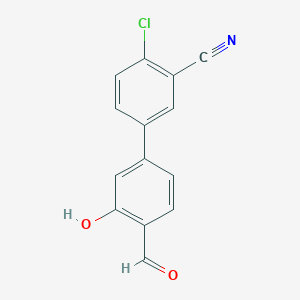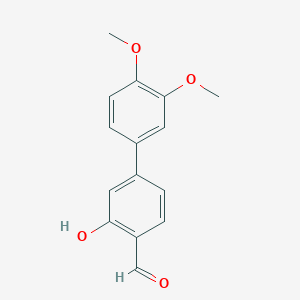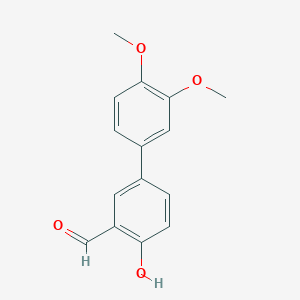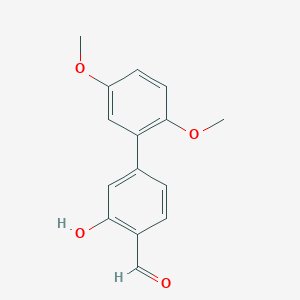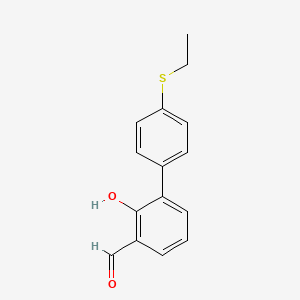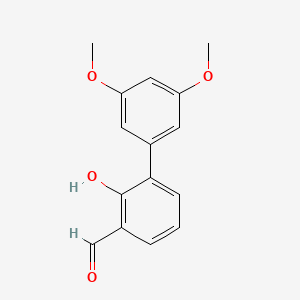
6-(2,5-Dimethoxyphenyl)-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,5-Dimethoxyphenyl)-2-formylphenol, 95% (6-DFP-2F-95) is a phenolic compound with a wide range of applications in the scientific research field. It is a white, off-white, or pale yellow crystalline powder with a melting point of 178-180°C and a boiling point of 233-235°C. 6-DFP-2F-95 is soluble in ethanol, chloroform, and methanol, but insoluble in water. It is a derivative of the compound 2,5-dimethoxyphenol and is used in the synthesis of various compounds, including pharmaceuticals, cosmetics, and agrochemicals.
Scientific Research Applications
6-(2,5-Dimethoxyphenyl)-2-formylphenol, 95% is used in a variety of scientific research applications, including organic synthesis, drug discovery, and drug development. It is often used as a starting material for the synthesis of various compounds, including pharmaceuticals, cosmetics, and agrochemicals. It is also used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins.
Mechanism of Action
The mechanism of action of 6-(2,5-Dimethoxyphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed to act as a substrate for various enzymes, which catalyze the formation of a variety of products. It is also believed to act as a scavenger, binding to and removing potentially harmful compounds from the environment.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2,5-Dimethoxyphenyl)-2-formylphenol, 95% are not fully understood. However, it is believed to act as a substrate for various enzymes, which catalyze the formation of a variety of products. It is also believed to act as a scavenger, binding to and removing potentially harmful compounds from the environment.
Advantages and Limitations for Lab Experiments
6-(2,5-Dimethoxyphenyl)-2-formylphenol, 95% has several advantages and limitations for lab experiments. The main advantage of using this compound is its high purity (95%) and its ability to react quickly with other compounds. It is also relatively inexpensive, making it an attractive choice for research and development. The main limitation of using 6-(2,5-Dimethoxyphenyl)-2-formylphenol, 95% is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
The future directions for 6-(2,5-Dimethoxyphenyl)-2-formylphenol, 95% are numerous. It could be used in the development of new pharmaceuticals, cosmetics, and agrochemicals. It could also be used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins. Additionally, it could be used in the development of new methods for the synthesis of various compounds. Finally, it could be used in the development of new methods for the removal of potentially harmful compounds from the environment.
Synthesis Methods
6-(2,5-Dimethoxyphenyl)-2-formylphenol, 95% is synthesized by a reaction between 2,5-dimethoxyphenol and a formylating agent such as formic acid or formaldehyde. The reaction is carried out in an inert atmosphere at temperatures ranging from 50-100°C. The reaction is usually completed within 2-3 hours and yields a product with a purity of 95%.
properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-11-6-7-14(19-2)13(8-11)12-5-3-4-10(9-16)15(12)17/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRXXHNXFVWTCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685241 |
Source


|
| Record name | 2-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-Dimethoxyphenyl)-2-formylphenol | |
CAS RN |
1258614-14-0 |
Source


|
| Record name | 2-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


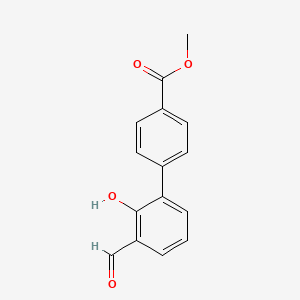
![2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378425.png)

